molecular formula C17H15N5O3 B12167939 N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12167939
M. Wt: 337.33 g/mol
InChI Key: VTRUCHFORULZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring two distinct pharmacophores:

  • A 1,3-benzodioxole moiety attached via a methyl group to the benzamide nitrogen.
  • A 5-methyl-1H-tetrazole substituent at the 3-position of the benzamide ring.

The benzodioxole group is associated with enhanced bioavailability due to its lipophilic nature and metabolic stability . The tetrazole ring, a bioisostere for carboxylic acids, contributes to hydrogen bonding and electrostatic interactions, often improving target affinity and pharmacokinetic properties .

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N5O3/c1-11-19-20-21-22(11)14-4-2-3-13(8-14)17(23)18-9-12-5-6-15-16(7-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,18,23)

InChI Key

VTRUCHFORULZRU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 5-methyl-1H-tetrazole, and benzoyl chloride derivatives. Common synthetic routes may involve:

    Formation of the Benzodioxole Intermediate: This step may involve the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Tetrazole Formation: The synthesis of 5-methyl-1H-tetrazole can be achieved through the reaction of methylamine with sodium azide under high-temperature conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and tetrazole intermediates with a benzoyl chloride derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Halogen-Substituted Analogs
  • Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) :
    • Replaces the tetrazole with 2,6-dichloro substituents.
    • Functions as an ALDH2 activator, reducing ischemic damage by 60% in vivo .
    • The dichloro groups enhance electron-withdrawing effects, stabilizing the enzyme-active conformation.
Methoxy-Substituted Analogs
  • N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide: Features 3,4,5-trimethoxy groups instead of tetrazole.
Tetrazole-Containing Analogs
  • N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)benzamide (CAS: 63967-10-2): Contains a 5-mercapto-tetrazole at the 3-position.

Role of the Benzodioxole Moiety

  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide :
    • Retains the benzodioxole group but replaces the benzamide with an acetamide linker and a benzimidazole.
    • Demonstrated efficacy as an IDO1 inhibitor (84% yield in synthesis), highlighting the benzodioxole’s role in scaffold versatility .

Key Structural-Activity Relationships (SAR)

Benzodioxole Group : Enhances metabolic stability and membrane permeability across analogs .

Tetrazole vs. Halogens/Methoxy :

  • Tetrazole improves solubility and hydrogen bonding vs. halogens (electron-withdrawing) or methoxy (electron-donating) .
  • 5-Methyl substitution on tetrazole may reduce steric hindrance compared to bulkier groups (e.g., mercapto) .

Linker Flexibility : Acetamide linkers (as in IDO1 inhibitors) vs. rigid benzamide backbones influence target selectivity .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and various biological assays that highlight its efficacy against different biological targets.

Chemical Structure and Properties

  • Molecular Formula : C17H18N4O3
  • Molar Mass : 342.35 g/mol
  • IUPAC Name : this compound

The compound features a benzodioxole moiety known for its diverse biological activities, combined with a tetrazole ring that enhances its pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzodioxole ring.
  • Synthesis of the tetrazole derivative through cyclization reactions.
  • Coupling of these intermediates to yield the final product.

Antidiabetic Activity

Recent studies have indicated that compounds with similar structures exhibit significant α-amylase inhibition, which is crucial for managing diabetes by slowing carbohydrate digestion. For instance, related benzodioxole derivatives have shown IC50 values ranging from 0.68 to 0.85 µM against α-amylase, suggesting that this compound may also possess similar antidiabetic properties .

Anticancer Properties

In vitro studies have demonstrated that benzodioxole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values ranging from 26 to 65 µM against cancer cells while maintaining a high safety profile on normal cells (IC50 > 150 µM) . This selectivity is critical in cancer therapy as it minimizes damage to healthy tissues.

The mechanism of action for this compound likely involves interaction with specific molecular targets in cells, such as enzymes or receptors involved in metabolic pathways. The benzodioxole structure may facilitate binding to these targets, modulating their activity and leading to observed biological effects .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
This compoundα-Amylase InhibitionTBDThis study
Benzodioxole Derivative IIdAnticancer (various cell lines)26–65
Acarboseα-Amylase Inhibition2.593
Phlorotanninα-Amylase Inhibition8.5

Case Studies

A recent case study involving the administration of related benzodioxole compounds in diabetic mouse models showed a significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses . This suggests that compounds like this compound could be promising candidates for further development in diabetes management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.